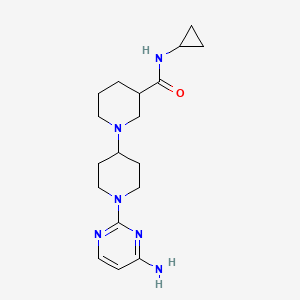![molecular formula C16H17N5O2 B5291941 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one, also known as PFI-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological tool for epigenetic studies. PFI-2 is a selective inhibitor of the histone methyltransferase SETD7, which plays a crucial role in the regulation of gene expression and cellular differentiation.
Mécanisme D'action
1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one selectively binds to the SETD7 active site and inhibits its enzymatic activity. This leads to a decrease in the methylation of lysine 4 on histone H3, resulting in the modulation of gene expression and cellular differentiation.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and DNA damage response. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been implicated in the regulation of insulin secretion and glucose homeostasis, making it a potential therapeutic target for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one in lab experiments is its selectivity for SETD7, which allows for the specific modulation of gene expression and cellular differentiation. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one. One area of interest is the development of more stable and soluble analogs of this compound that can be used in experiments. Another area of research is the identification of new targets for this compound, which can expand its potential applications in epigenetic studies. Furthermore, the potential therapeutic applications of this compound in the treatment of cancer and diabetes warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one involves a multi-step process that starts with the preparation of 1-(2-bromoethyl)pyrrolidin-2-one. This compound is then reacted with 2-(2-aminoethyl)-1H-imidazole to form the intermediate product, which is further reacted with 5-(1H-pyrazol-3-yl)-2-furancarboxylic acid to yield this compound. The final product is purified using chromatography techniques to obtain a pure form of this compound.
Applications De Recherche Scientifique
1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one has been extensively studied in the field of epigenetics due to its ability to selectively inhibit SETD7. SETD7 is a histone methyltransferase that catalyzes the methylation of lysine 4 on histone H3, which is associated with gene activation. By inhibiting SETD7, this compound can modulate gene expression and cellular differentiation, making it a valuable tool for studying epigenetic regulation.
Propriétés
IUPAC Name |
1-[2-[2-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-15-2-1-8-20(15)10-11-21-9-7-17-16(21)14-4-3-13(23-14)12-5-6-18-19-12/h3-7,9H,1-2,8,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCMZRODVJRWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=CN=C2C3=CC=C(O3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![3-({3-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}methyl)benzoic acid](/img/structure/B5291862.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)

![ethyl 4-{4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-1-piperazinecarboxylate](/img/structure/B5291904.png)
![5-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylcarbonyl]-2(1H)-pyridinone](/img/structure/B5291911.png)


![4-{[(1-benzyl-1H-benzimidazol-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B5291936.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)
![2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-N-(2-thienylmethyl)acetamide dihydrochloride](/img/structure/B5291951.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)
